(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol

Protecting group chemistry Silyl ether stability Orthogonal protection strategy

This is a chirally pure, non-racemic advanced intermediate for (1S,4S)-sertraline synthesis, offering three orthogonal functionalities in one molecule: a pre-installed (4S) stereocenter that eliminates late-stage resolution, a TES protecting group with 10-100x greater base stability than TMS, and a 1,2-epoxide ready for stereospecific amination. Unlike the common (4S)-tetralone, this compound locks in enantiomeric purity, directly tracing final API ee back to the starting material, and avoids racemization-prone reduction steps. Ideal for process R&D benchmarking the epoxide route versus tetralone reductive amination.

Molecular Formula C22H26Cl2O2Si
Molecular Weight 421.433
CAS No. 1217528-57-8
Cat. No. B563327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol
CAS1217528-57-8
Molecular FormulaC22H26Cl2O2Si
Molecular Weight421.433
Structural Identifiers
SMILESCC[Si](CC)(CC)OC12C(O1)CC(C3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C22H26Cl2O2Si/c1-4-27(5-2,6-3)26-22-18-10-8-7-9-16(18)17(14-21(22)25-22)15-11-12-19(23)20(24)13-15/h7-13,17,21H,4-6,14H2,1-3H3/t17-,21?,22?/m0/s1
InChIKeyKMNMUXYKKYGKEC-YTXWROIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol (CAS 1217528-57-8): Chiral Epoxide Intermediate for Sertraline Synthesis – Procurement and Selection Guide


(4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol (CAS 1217528-57-8), also referred to as TES-DPN, is a chiral, non-racemic epoxide intermediate bearing a triethylsilyl (TES) protecting group at the C-1 hydroxyl position of a 3,4-dihydronaphthalene scaffold substituted at C-4 with a 3,4-dichlorophenyl ring . The compound possesses a molecular formula of C₂₂H₂₆Cl₂O₂Si and a molecular weight of 421.43 g/mol . Its (4S) absolute configuration is stereochemically critical, as this chirality sense directly corresponds to the (4S) stereocenter required in the final active pharmaceutical ingredient, (1S,4S)-sertraline (Zoloft®) [1]. This compound is catalogued as a specialty research intermediate by Toronto Research Chemicals (TRC) under catalogue number D435700 and is supplied in quantities of 10 mg and 100 mg for analytical and synthetic research applications [2].

Why Generic Substitution of (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol with Common Sertraline Intermediates Fails


This compound cannot be trivially replaced by the more widely available (4S)-tetralone intermediate (CAS 124379-29-9) or its racemic counterpart (CAS 79560-19-3) because it occupies a distinct and non-interchangeable position in the sertraline synthetic sequence. The TES-protected epoxy-naphthol embodies three orthogonal functionalities simultaneously: (i) a pre-installed (4S) stereocenter that eliminates the need for late-stage chiral resolution, (ii) a triethylsilyl ether protecting group that provides 10- to 100-fold greater stability toward basic hydrolysis compared to the trimethylsilyl (TMS) analog [1], enabling chemoselective transformations at other sites, and (iii) a 1,2-epoxide moiety poised for stereospecific nucleophilic ring-opening to install the C-1 amine required for sertraline [2]. In contrast, the common (4S)-tetralone (CAS 124379-29-9) lacks the epoxide and silyl-protected hydroxyl functionalities, necessitating additional synthetic steps (reduction, protection, epoxidation) that introduce opportunities for racemization at C-4 and erosion of enantiomeric purity below the >99% ee threshold typically required for pharmaceutical intermediates [3]. The racemic tetralone (CAS 79560-19-3) would additionally require a chiral resolution or asymmetric transformation step, incurring at least a 50% theoretical yield penalty [4].

Quantitative Differentiation Evidence for (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol vs. Closest Analogs


TES Protecting Group Stability: 10- to 100-Fold Improvement Over TMS Ethers Under Basic Conditions

The triethylsilyl (TES) protecting group on this compound provides a marked stability advantage over the corresponding trimethylsilyl (TMS) analog. Under basic hydrolytic conditions, TES ethers exhibit 10- to 100-fold greater relative resistance compared to TMS ethers (relative resistance: TMS = 1; TES = 10–100) [1]. This differential stability enables selective deprotection strategies: TMS groups can be cleaved while TES groups remain intact on the same substrate, a property demonstrated in the synthesis of carbon nanohoops where TBDMS showed 'markedly higher resistance towards acids or bases than the triethylsilyl group' [2], placing TES in an optimal intermediate stability window—significantly more robust than TMS yet more readily removable than TBDMS or TBDPS when deprotection is ultimately desired.

Protecting group chemistry Silyl ether stability Orthogonal protection strategy

Pre-Installed (4S) Stereocenter Eliminates Late-Stage Chiral Resolution and Its Associated 50% Yield Penalty

The target compound bears a pre-established (4S) stereocenter that is configurationally locked by the rigid 1,2-epoxide ring system. This contrasts directly with the racemic tetralone (CAS 79560-19-3, also known as (±)-sertraline tetralone), which requires a separate chiral resolution step. In the commercial sertraline process developed by Pfizer, use of the optically pure (4S)-tetralone starting material 'eliminates the need to resolve the final product and also eliminates the production of intermediates having the undesired stereochemistry' [1]. Resolution of racemic sertraline or its intermediates via simulated moving bed chromatography yields the desired enantiomer with high purity but inherently discards 50% of the material as the undesired enantiomer, which must be racemized and recycled to avoid loss [2]. A chiral HPLC assay on an acetylated β-cyclodextrin column demonstrated that sertraline intermediates derived from chiral precursors can achieve enantiomeric purities with less than 1% of the undesired (S)-enantiomer [3]. The chemoenzymatic approach to sertraline via ketoreductase (KRED)-mediated bioreduction of racemic tetralone achieves >99% ee and a diastereomeric ratio of 99:1, but is limited to 29% conversion (50% theoretical maximum) , whereas starting from a pre-formed chiral intermediate such as this compound bypasses this kinetic resolution limitation entirely.

Chiral synthesis Enantiomeric purity Sertraline intermediates Asymmetric synthesis

1,2-Epoxide Functionality Enables Stereospecific Ring-Opening to Install the C-1 Amino Group Required for Sertraline

The 1,2-epoxide moiety in this compound is a strategic functional group handle that can undergo stereospecific nucleophilic ring-opening with amine nucleophiles to directly generate the β-amino alcohol motif, a critical structural element in sertraline and related serotonin reuptake inhibitors [1]. Aminolysis of epoxides constitutes a powerful method for preparing β-amino alcohols as intermediates for biologically active compounds [2]. In the context of sertraline total synthesis, Lautens and Rovis (1999) demonstrated that functionalized 1,2-dihydronaphthalenols—closely related to the scaffold of this compound—could be elaborated to sertraline in a concise, stereoselective sequence with an overall yield of 38% over nine steps starting from a dihydronaphthalenol [3]. In contrast, the alternative (4S)-tetralone intermediate (CAS 124379-29-9) requires reductive amination with methylamine/titanium tetrachloride to install the C-1 amine [4], a process that generates the imine intermediate N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, which must subsequently be reduced with control of cis-diastereoselectivity. The epoxide route offers a mechanistically distinct disconnection with potentially superior stereochemical fidelity, as epoxide ring-opening with amine nucleophiles proceeds with predictable stereochemistry (inversion at the site of nucleophilic attack) governed by the Fürst-Plattner rule .

Epoxide chemistry Stereospecific ring-opening β-Amino alcohol synthesis Sertraline pharmacophore

High Chemical Purity (≥98.0%) Comparable to Commercial Tetralone Standards, with Single-Enantiomer Identity Confirmed by (4S) Specification

The target compound is supplied at a chemical purity of 98.0% as determined by HPLC [1], which is comparable to the purity specification of the commonly used racemic tetralone intermediate 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (CAS 79560-19-3), available from TCI America at ≥98.0% (GC) . However, the critical differentiating factor is that the chemical purity of the target compound is complemented by its specification as the single (4S) enantiomer, whereas the commercial racemic tetralone (CAS 79560-19-3) is a 1:1 mixture of (4S) and (4R) enantiomers. The (4S)-tetralone enantiomer (CAS 124379-29-9, Sertraline Tetralone (S)-Isomer) is separately available as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) [2], but is characterized as a ketone rather than an epoxide and lacks the TES-protected hydroxyl group. The target compound thus combines high chemical purity with pre-determined enantiomeric identity, a combination that neither the racemic tetralone nor the (4S)-tetralone reference standard alone can provide.

Chemical purity Enantiomeric purity Quality control Reference standard

TES Protecting Group Orthogonality Enables Selective Deprotection in the Presence of Other Silyl Ethers

The TES group occupies a strategically useful intermediate position in the silyl ether stability hierarchy, enabling orthogonal protection schemes that are not feasible with TMS (too labile) or TBDMS/TBDPS (too robust). MCM-41 mesoporous silica has been demonstrated to deprotect TES groups selectively and easily in the presence of TBS (tert-butyldimethylsilyl) groups [1]. Additionally, German Wikipedia notes that 'Die Triethylsilylgruppe ist als Schutzgruppe gegenüber einer Trimethylsilylgruppe um den Faktor 10 bis 100 stabiler. Daher können Trimethylsilylgruppen oft unter Erhalt von Triethylsilylgruppen abgespalten werden'—TMS groups can often be cleaved while TES groups are preserved [2]. This orthogonality is relevant in complex synthetic sequences toward sertraline analogs where multiple hydroxyl functionalities require differentiated protection. The Gelest technical bulletin on silyl protecting groups further confirms that under acidic conditions, the relative stability ranking is: TMS ≈ DMPS ≈ MDPS < TES ≈ DMIPS < TPS < TBS < TDS [3].

Orthogonal protection Selective deprotection Multi-step synthesis Silyl ether chemistry

Direct Derivation from 1-Naphthol via Friedel-Crafts Arylation: Established Scalable Precursor Chemistry with 61% Yield Benchmark

The core scaffold of this compound—a 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene system—is accessible via an established one-step Friedel-Crafts arylation of 1-naphthol with o-dichlorobenzene mediated by aluminum chloride. This reaction has been reported to proceed in 61% yield for the direct synthesis of racemic sertralone [1], and under optimized conditions can achieve yields exceeding 75% . In a Chinese dissertation on sertraline hydrochloride synthesis, the total yield of the process was reported as >20%, with the chiral product exhibiting [α]²⁰D = +38.3 (c = 2.0, methanol) and 99% enantiomeric purity by chiral column analysis [2]. This well-characterized precursor chemistry provides a reliable and scalable entry point to the dihydronaphthalene scaffold that can be further elaborated via epoxidation and TES protection to yield the target compound. The availability of this robust upstream chemistry reduces supply chain risk relative to less precedented chiral intermediates requiring multi-step de novo construction of the carbon skeleton.

Friedel-Crafts arylation Scalable synthesis 1-Naphthol Sertraline precursor

Optimal Research and Industrial Application Scenarios for (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol (CAS 1217528-57-8)


Asymmetric Total Synthesis of (1S,4S)-Sertraline and Non-Chromatographic Chiral Purity Verification

This compound serves as a chirally pure building block for the total synthesis of (1S,4S)-sertraline via a stereospecific epoxide ring-opening with methylamine, followed by TES deprotection. Because the (4S) stereocenter is pre-installed and configurationally locked by the rigid epoxide ring, the enantiomeric purity of the final sertraline product is directly traceable to the starting material [1]. This contrasts with routes starting from the (4S)-tetralone (CAS 124379-29-9), where the C-4 stereocenter may be subject to racemization during the reductive amination step [2]. The 10- to 100-fold enhanced stability of the TES group over TMS under basic conditions ensures that the C-1 hydroxyl remains protected during the amine ring-opening step, preventing competing diol formation that would necessitate chromatographic purification.

Orthogonal Protection Strategy Development for Sertraline Analogs with Multiple Hydroxyl Functionalities

In the synthesis of hydroxylated sertraline analogs or sertraline metabolite standards (e.g., hydroxy-sertraline derivatives), the TES group provides an intermediate stability window—more robust than TMS yet more readily removable than TBDMS—that enables sequential, chemoselective deprotection strategies [1]. Specifically, MCM-41 mesoporous silica can be employed to selectively cleave the TES group while leaving TBS ethers intact on the same substrate [2]. This orthogonal protection capability is not achievable with the common (4S)-tetralone intermediate (CAS 124379-29-9), which lacks a protected hydroxyl altogether and would require separate protection and deprotection steps to be incorporated into a synthetic sequence.

Analytical Reference Standard for Chiral HPLC Method Development and Impurity Profiling in Sertraline ANDA Submissions

This compound, with its defined (4S) absolute configuration and 98.0% chemical purity [1], can serve as a chiral reference marker for HPLC method development aimed at quantifying enantiomeric purity and process-related impurities in sertraline drug substance. The compound's structural relationship to sertraline—containing the identical (4S)-dichlorophenyl-dihydronaphthalene core—makes it a mechanistically relevant system suitability standard for chiral chromatographic methods using polysaccharide-based chiral stationary phases or cyclodextrin columns [2]. The epoxide and TES functionalities provide additional chromatographic handles (increased retention, distinct UV absorption) that facilitate separation from the API peak, a practical advantage over the (4S)-tetralone reference standard (CAS 124379-29-9) which may co-elute with other ketone-containing process impurities.

Process Chemistry Research: Evaluating the Epoxide Ring-Opening Route Versus the Classical Tetralone Reductive Amination Pathway

For process R&D groups evaluating alternative synthetic routes to sertraline, this compound enables direct experimental comparison between the epoxide ring-opening approach and the established tetralone reductive amination route. Key process parameters that can be benchmarked include: (i) diastereoselectivity of C-1 amine installation (cis:trans ratio), (ii) enantiomeric purity retention at C-4 through the amination step, (iii) overall step count and process mass intensity, and (iv) impurity profiles—specifically, the formation of deschloro, over-reduced, or ring-opened byproducts [1]. The Friedel-Crafts entry to the core scaffold from commodity chemicals (1-naphthol + o-dichlorobenzene) provides a cost-competitive upstream supply chain benchmark [2] against which the economics of the full synthetic route can be modeled.

Quote Request

Request a Quote for (4S)-(3',4'-Dichlorophenyl)-3,4-dihydro-1,2-epoxy-1-O-triethylsilyl-1-naphthol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.